2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
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Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C12H13N5O3S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a core structure in this compound, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Mode of Action
The 1,2,4-triazole core structure is known to interact with its targets through hydrogen bonding, given its multiple nitrogen atoms and the potential for protonation of the amino group .
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazoles, it can be inferred that multiple pathways could be affected, particularly those involving kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Pharmacokinetics
The solubility of related compounds in water at temperatures below 60°c has been reported , which could potentially impact the bioavailability of this compound.
Result of Action
The extensive hydrogen bonding interactions between the cations and anions of related compounds have been shown to contribute greatly to their high density, insensitivity, and thermal stability .
Action Environment
The thermal stability of related compounds up to 407 °c has been reported , suggesting that this compound may also exhibit significant thermal stability.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c13-11-15-12(17-16-11)21-5-10(18)14-4-7-1-2-8-9(3-7)20-6-19-8/h1-3H,4-6H2,(H,14,18)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRXGRMOXKZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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